molecular formula C14H11ClN2O2 B12806647 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one CAS No. 87100-99-0

5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one

Cat. No.: B12806647
CAS No.: 87100-99-0
M. Wt: 274.70 g/mol
InChI Key: CJIHESUAAAFYIB-UHFFFAOYSA-N
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Description

Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural features and potential biological activities. This compound is part of the pyrano[2,3-c]pyrazole family, which is known for its fused pyran and pyrazole rings. These structures are notable for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

The synthesis of Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- typically involves multicomponent reactions. One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions or in the presence of benign catalysts to promote green chemistry practices . Industrial production methods may utilize microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as bromine, nitric acid, and sulfuric acid are typically used.

    Cyclization: This compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazol-4(1H)-one,5-chloro-3,6-dimethyl-1-phenyl- is unique due to its specific structural features and biological activities. Similar compounds include:

    Pyrano[3,2-c]pyrazole: Another isomer with different biological activities.

    Pyrano[3,4-c]pyrazole: Known for its antimicrobial properties.

    Pyrano[4,3-c]pyrazole: Exhibits antiviral activities.

These compounds share the fused pyran and pyrazole rings but differ in their isomeric arrangements and specific biological activities.

Properties

CAS No.

87100-99-0

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one

InChI

InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

CJIHESUAAAFYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

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